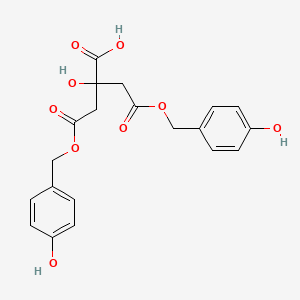
Parishin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parishin D is a rare polyphenolic glucoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . This compound is known for its various biological and pharmacological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Parishin D involves the extraction from Gastrodia elata. The extraction process typically includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound . The pH of the extraction environment is crucial to prevent the transformation of parishins into other compounds like gastrodin .
Industrial Production Methods
The use of weak acid environments can improve the transfer rate of parishins, ensuring consistency between raw materials and extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Parishin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include other parishin derivatives and gastrodin. These products are identified using techniques like HPLC and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Parishin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic glucosides and their reactions.
Biology: Investigated for its effects on aging and gut microbiota.
Medicine: Explored for its potential in treating neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the development of anti-aging products and other health supplements.
Mécanisme D'action
The mechanism of action of Parishin D involves its interaction with various molecular targets and pathways. It has been shown to regulate gut microbiota and metabolism, which in turn affects aging phenotypes . This compound also exhibits antioxidant properties, reducing oxidative stress and improving cellular health .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Parishin D include other parishin derivatives such as Parishin A, Parishin B, and Parishin C . These compounds share similar structures and biological activities but differ in their specific molecular arrangements and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with different biological pathways more effectively than other parishin derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Propriétés
IUPAC Name |
2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRSPFUOJYFBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318395 |
Source


|
| Record name | Parishin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952068-64-3 |
Source


|
| Record name | Parishin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952068-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parishin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
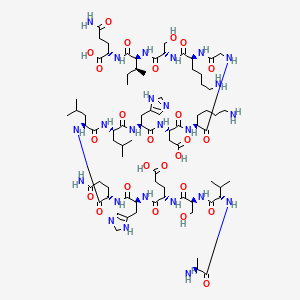
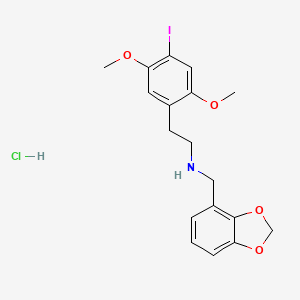

![lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B591328.png)
![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/new.no-structure.jpg)
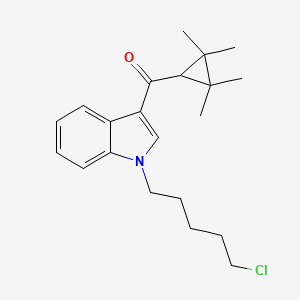

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
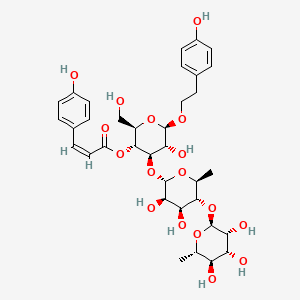
![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)

